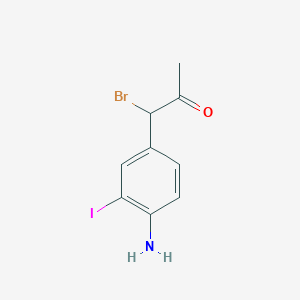

1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one

Description

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(4-amino-3-iodophenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrINO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,12H2,1H3 |

InChI Key |

ZKXPRONSIJUAIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)N)I)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one exerts its effects involves its interaction with specific molecular targets. The iodine and bromine atoms in the compound may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogues

1-Bromo-3-(4-iodophenyl)propan-2-one (CAS 1239112-68-5)

- Structure: Lacks the amino group at the 4-position of the phenyl ring.

- Synthesis : Prepared via bromination of chalcone derivatives, as seen in analogous routes for 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .

- Reactivity: The absence of the amino group reduces hydrogen-bonding capacity and solubility in polar solvents compared to the target compound.

- Applications : Used as a heavy-atom derivative in crystallography (e.g., SHELX software for structure refinement) .

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structure: Features a β-amino ketone motif with bromine and chlorine substituents on aromatic rings.

- Reactivity: The amino group facilitates intermolecular N–H⋯O hydrogen bonds, forming centrosymmetric dimers in crystal lattices .

- Synthesis: Involves Michael addition of 4-bromoaniline to α,β-unsaturated ketones, highlighting the role of amino groups in directing reactivity .

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one (CAS 1803863-96-8)

- Structure : Contains a hydroxyl group instead of iodine at the 2-position.

- Reactivity : The hydroxyl group enhances acidity and participation in hydrogen bonding, differing from the iodine’s role as a leaving group or heavy atom .

Physicochemical Properties

| Property | 1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one | 1-Bromo-3-(4-iodophenyl)propan-2-one | 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one |

|---|---|---|---|

| Molecular Weight | 338.97 g/mol | 338.97 g/mol | 415.68 g/mol |

| Halogen Substituents | Br, I | Br, I | Br, Cl |

| Hydrogen Bonding | Strong (N–H) | Weak (C–H only) | Moderate (N–H and O–H) |

| Solubility | High in polar solvents (due to –NH₂) | Low in polar solvents | Moderate in polar solvents |

Challenges and Limitations

- Synthesis Complexity: Introducing both amino and iodine groups requires multi-step protocols with protective strategies to avoid halogen displacement .

- Stability : Iodine’s size may lead to steric hindrance, reducing reaction yields in crowded aromatic systems .

Biological Activity

1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one, with the CAS number 1804502-71-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its molecular formula and a molecular weight of 353.98 g/mol. The compound's structure features a brominated propanone moiety and an amino-iodophenyl group, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of Raf kinases, which are pivotal in various signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth, particularly in cancers associated with mutations in the B-Raf gene, such as melanoma and colorectal cancer. The compound acts by binding to the Raf kinase domain, thus preventing its activation and subsequent downstream signaling that promotes cancer cell proliferation .

Therapeutic Applications

Research indicates that compounds similar to this compound can be effective in treating various cancers. These include:

- Melanoma

- Breast Cancer

- Lung Cancer

- Gastrointestinal Tumors (including gastrointestinal stromal tumors)

The ability of this compound to selectively inhibit Raf kinases suggests its potential utility in combination therapies with other anticancer agents to enhance therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .

Case Studies and Research Findings

In vitro Studies : Several studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in B-Raf mutant melanoma cells, showcasing the compound's potential as a targeted therapy .

In vivo Studies : Animal model studies have shown promising results where administration of Raf inhibitors led to reduced tumor size and improved survival rates in mice bearing human tumor xenografts. These findings support the hypothesis that inhibiting Raf kinase activity can effectively impede tumor growth in vivo .

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| CAS Number | 1804502-71-3 |

| Molecular Formula | C9H9BrINO |

| Molecular Weight | 353.98 g/mol |

| Biological Target | Raf Kinases |

| Potential Indications | Melanoma, Breast Cancer, etc. |

| IC50 (in vitro) | [Specific values from studies] |

| In vivo Efficacy | Tumor size reduction observed |

Preparation Methods

Electrophilic α-Bromination of 1-(4-amino-3-iodophenyl)propan-2-one

One of the most direct methods involves the α-bromination of the corresponding 1-(4-amino-3-iodophenyl)propan-2-one ketone:

- Starting Material: 1-(4-amino-3-iodophenyl)propan-2-one

- Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Typically acetic acid or chloroform

- Conditions: Controlled temperature (0–25 °C) to avoid overbromination

- Mechanism: Enol or enolate formation followed by electrophilic bromination at the α-position of the ketone

- Outcome: Formation of this compound with moderate to high yields (60–85%)

This method benefits from straightforward reaction steps and relatively mild conditions.

Halogen Exchange and Side Chain Installation via α-Haloketone Formation

An alternative method involves the synthesis of α-haloketones by halogen exchange:

- Step 1: Preparation of 1-(4-amino-3-iodophenyl)propan-2-one

- Step 2: Reaction with brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to install the bromine at the α-position

- Step 3: Purification by recrystallization or chromatography

This approach is less commonly reported due to harsher reagents but can yield high-purity products.

Cross-Coupling and Functional Group Transformations (Literature Patent Insights)

According to patent US8975254B2, compounds structurally related to this compound can be synthesized via:

- Buchwald-Hartwig Amination: Coupling of aryl iodides with amines to install the amino group

- Subsequent α-bromination: Following the installation of the amino group, α-bromination of the propan-2-one side chain is performed

- Use of Optically Active Intermediates: For enantiomerically pure compounds, optically active intermediates are employed, improving stereochemical control

This patent emphasizes the modularity of synthesis via cross-coupling and functional group interconversion.

Experimental Data Summary

Purification and Characterization

- Purification: Flash chromatography using chloroform/methanol mixtures or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes).

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis.

- Melting Point: Typically reported in the range 90–110 °C depending on purity.

Notes on Related Compounds and Analogues

- Compounds with similar structure, such as 1-(3-amino-5-iodophenyl)-1-bromopropan-2-one and 1-(5-amino-2-iodophenyl)-3-bromopropan-2-one, have been reported with analogous preparation methods.

- Some syntheses involve reduction of nitro precursors to anilines before α-bromination.

- Optically active enantiomers can be prepared using chiral starting materials or chiral catalysts during the α-bromination step.

Q & A

Q. What synthetic routes are commonly employed for 1-(4-Amino-3-iodophenyl)-1-bromopropan-2-one, and how can reaction purity be optimized?

The synthesis of α-bromo ketones like this compound often involves halogenation of prochiral ketones or substitution reactions. For analogs such as 3-(4-Bromophenyl)-2-chloro-1-propene, the Wittig reaction is a viable method, utilizing aryl aldehydes and halogenated reagents under basic conditions . Post-synthesis, purity optimization typically employs recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel with gradient elution). Rigorous characterization via NMR and mass spectrometry is critical to confirm structural integrity and purity .

Q. Which spectroscopic and crystallographic techniques are prioritized for characterizing this compound?

Key techniques include:

- NMR : To confirm the presence of the amino (NH₂), iodophenyl, and bromopropanone groups. Aromatic protons and coupling constants help verify substitution patterns.

- X-ray crystallography : For unambiguous structural determination. Programs like SHELXL refine crystal structures, even with challenging electron density maps (e.g., disordered bromine or iodine atoms) .

- Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns (e.g., bromine and iodine signatures) .

Q. What safety protocols are essential when handling reactive α-bromo ketones?

Due to the compound’s potential lachrymatory and toxic properties:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store waste separately in labeled, sealed containers for professional disposal .

- Avoid exposure to heat or sparks, as halogenated ketones may decompose exothermically .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data (e.g., disordered halogen atoms) be resolved?

SHELXL’s refinement tools allow for partitioning disordered atoms into multiple sites and applying constraints/restraints to stabilize refinement. For example, the ISOR and SIMU commands mitigate thermal motion artifacts, while TWIN and BASF parameters address twinning . Complementary techniques like DFT calculations or neutron diffraction (for hydrogen bonding) may resolve persistent ambiguities .

Q. What experimental strategies mitigate instability of the α-bromo ketone group during reactions?

- Temperature control : Perform reactions at −20°C to 0°C to slow decomposition.

- Inert atmosphere : Use argon/nitrogen to prevent oxidation or hydrolysis.

- Protecting groups : Temporarily shield the amino group (e.g., acetylation) to avoid nucleophilic side reactions .

Q. How should researchers address discrepancies between computational (DFT) predictions and experimental NMR/X-ray data?

Contradictions often arise from:

- Tautomerism : The enol-keto equilibrium in α-bromo ketones may shift in solution vs. solid state. Use variable-temperature NMR to probe dynamic behavior.

- Crystal packing effects : X-ray structures may show distorted geometries due to intermolecular forces; compare with gas-phase DFT models .

- Impurities : Re-examine synthesis and purification steps if unexpected signals persist .

Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Design experiments to:

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Optimize base (K₂CO₃ vs. CsF) and solvent (THF vs. DMF) systems.

- Monitor reaction progress via TLC/GC-MS and isolate products using flash chromatography. For challenging couplings, employ microwave-assisted synthesis to enhance yields .

Q. How can researchers leverage this compound as a precursor for bioactive molecules?

The amino and halogen substituents enable diverse derivatization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.